2-[(3-chlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 2-[(3-chlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16153643
InChI: InChI=1S/C24H21ClN2OS2/c1-15-9-11-18(12-10-15)27-23(28)21-19-7-2-3-8-20(19)30-22(21)26-24(27)29-14-16-5-4-6-17(25)13-16/h4-6,9-13H,2-3,7-8,14H2,1H3
SMILES:
Molecular Formula: C24H21ClN2OS2
Molecular Weight: 453.0 g/mol

2-[(3-chlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC16153643

Molecular Formula: C24H21ClN2OS2

Molecular Weight: 453.0 g/mol

* For research use only. Not for human or veterinary use.

2-[(3-chlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one -

Specification

Molecular Formula C24H21ClN2OS2
Molecular Weight 453.0 g/mol
IUPAC Name 2-[(3-chlorophenyl)methylsulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C24H21ClN2OS2/c1-15-9-11-18(12-10-15)27-23(28)21-19-7-2-3-8-20(19)30-22(21)26-24(27)29-14-16-5-4-6-17(25)13-16/h4-6,9-13H,2-3,7-8,14H2,1H3
Standard InChI Key CJPDAJCWHJJRNS-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC(=CC=C4)Cl)SC5=C3CCCC5

Introduction

2-[(3-chlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound belonging to the class of benzothienopyrimidinones. It features a fused benzothiophene and pyrimidine structure, along with a chlorobenzyl and a methylphenyl group. This compound is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure and is also categorized as a sulfanyl-containing compound, highlighting its potential reactivity and biological significance.

Synthesis

The synthesis of 2-[(3-chlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves several key steps. Although specific industrial production methods are not extensively documented due to the compound's rarity, academic literature suggests that variations in reaction conditions can lead to different yields and purity levels. The synthesis often involves the use of commercially available reagents and may include stages such as condensation reactions and cyclization processes to form the benzothienopyrimidine core.

Characterization Techniques

Characterization of similar compounds typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, liquid chromatography–mass spectrometry (LC–MS), and Fourier transform infrared (FTIR) spectroscopy. These methods help confirm the chemical structure and purity of the synthesized compounds .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator